4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride
Overview
Description
Mechanism of Action
Target of Action
PXS-4728A, also known as BI-1467335 HCl, is a selective inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO) . SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is an endothelial bound adhesion molecule with amine oxidase activity . It plays a crucial role in the migration of neutrophils during acute lung inflammation, pulmonary infection, and airway hyperreactivity .
Mode of Action
PXS-4728A interacts with its target, SSAO, by inhibiting its enzymatic function . This inhibition results in a diminished leukocyte rolling and adherence induced by CXCL1/KC . The compound’s interaction with SSAO also dampens the migration of neutrophils to the lungs in response to various inflammatory stimuli .
Biochemical Pathways
The primary biochemical pathway affected by PXS-4728A involves the inhibition of SSAO activity, which in turn impacts the migration of neutrophils . This action on the neutrophil migration pathway has downstream effects on lung inflammation, pulmonary infection, and airway hyperreactivity .
Pharmacokinetics
PXS-4728A is orally active, indicating good absorption in the digestive tract . The compound has high oral bioavailability, and its low doses are efficacious in inhibiting SSAO . The data suggests that PXS-4728A can be dosed once a day .
Result of Action
The inhibition of SSAO by PXS-4728A leads to a reduction in neutrophil migration to the lungs, thereby reducing inflammation and oxidative stress . This results in the amelioration of conditions characterized by neutrophilic patterns of inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) in mice . In human studies, PXS-4728A has shown to strongly inhibit AOC3 in participants with Non-Alcoholic Steatohepatitis (NASH), reducing the levels of liver injury biomarkers, ALT and CK-18 .
Action Environment
The action of PXS-4728A can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, the compound’s efficacy in reducing neutrophil migration to the lungs is observed in response to LPS inflammation, Klebsiella pneumoniae lung infection, and CLP induced sepsis . Furthermore, the compound’s action and efficacy can be influenced by the disease state, as seen in its effects on conditions like COPD and NASH .
Preparation Methods
The synthesis of PXS 4728A involves several steps, starting with the preparation of the core structure. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for PXS 4728A involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
PXS 4728A undergoes various chemical reactions, including oxidation and reduction. The compound is known to react with common reagents such as hydrogen peroxide and sodium borohydride under specific conditions. These reactions result in the formation of major products, including oxidized and reduced forms of the compound .
Scientific Research Applications
PXS 4728A has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the inhibition of semicarbazide-sensitive amine oxidase. In biology, the compound has been shown to reduce inflammation and oxidative stress in various disease models .
In medicine, PXS 4728A is being investigated for its potential to treat chronic obstructive pulmonary disease and non-alcoholic steatohepatitis. The compound has also shown promise in reducing neutrophil migration and adhesion, which are key processes in the development of inflammatory diseases .
Comparison with Similar Compounds
PXS 4728A is unique in its high selectivity and potency as an inhibitor of semicarbazide-sensitive amine oxidase. Similar compounds include BI 1467335 and other inhibitors of the same enzyme. PXS 4728A has shown superior efficacy and safety profiles in preclinical and clinical studies .
Properties
IUPAC Name |
4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2.ClH/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17;/h4-8H,9-10,17H2,1-3H3,(H,18,19);1H/b11-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMZEDNMNLIDSL-YGCVIUNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OC/C(=C/F)/CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1478364-68-9 | |
Record name | PXS-4728A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478364689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(E)-4-(2-(Aminomethyl)-3-Fluoroalloxy)-N-Tert-butybenzamide HCL] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PXS-4728A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2049SJPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PXS-4728A interact with its target and what are the downstream effects?
A: PXS-4728A acts as a selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1) [, ]. This enzyme plays a role in inflammation by facilitating the adhesion and transmigration of leukocytes from the vasculature to sites of inflammation []. By inhibiting SSAO/VAP-1, PXS-4728A reduces leukocyte infiltration and the associated inflammatory response. This mechanism has been shown to ameliorate albuminuria and glomerulosclerosis in diabetic nephropathy models [] and improve key features of chronic obstructive pulmonary disease (COPD) in a mouse model [].
Q2: Does PXS-4728A show different inhibitory activity across species?
A: Research suggests that there might be species-specific differences in the inhibitory activity of PXS-4728A. While no significant differences in sensitivity were observed between mouse, rat, and human VAP-1 for PXS-4728A, other inhibitors did show species-dependent variations []. This highlights the importance of considering potential species differences when using rodent models for preclinical efficacy studies [].
Q3: What are the potential applications of PXS-4728A based on current research?
A3: Preclinical studies suggest that PXS-4728A holds promise for treating inflammatory conditions. Research indicates its potential in addressing:
- Diabetic Nephropathy: PXS-4728A demonstrated a reduction in glomerulosclerosis and albuminuria in a diabetic mouse model [].
- Chronic Obstructive Pulmonary Disease (COPD): PXS-4728A showed improvement in key features of COPD in a mouse model [].
- Non-alcoholic steatohepatitis (NASH): PXS-4728A was investigated in a Phase 1 trial for the treatment of NASH [].
Q4: Are there any known limitations to the therapeutic application of PXS-4728A?
A: While PXS-4728A demonstrates efficacy in reducing glomerulosclerosis, its impact on tubulointerstitial fibrosis in diabetic nephropathy appears less pronounced []. This suggests that SSAO/VAP-1 inhibition might be more effective in targeting glomerular pathology than tubulointerstitial damage.
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